molecular formula C12H11NO3S B11725434 2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

Cat. No.: B11725434
M. Wt: 249.29 g/mol
InChI Key: NCDRCSXDLFLEDJ-UHFFFAOYSA-N
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Description

2-[2-(4-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is a heterocyclic compound featuring a thiazolidin-4-one core substituted with a 4-methoxyphenyl group and an oxoethylidene moiety. This compound belongs to the 1,3-thiazolidin-4-one family, which is widely studied for its diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the 4-methoxyphenyl group enhances its electronic and steric properties, influencing both its reactivity and biological interactions. Synthesis typically involves condensation reactions between mercaptoacetic acid and appropriately substituted imines or hydrazones, followed by cyclization under reflux conditions . Characterization via NMR, IR, and elemental analysis confirms the structural integrity of the compound, with distinct signals for the methoxy group (δ ~3.8 ppm in $^1$H NMR) and carbonyl stretching vibrations (~1640–1680 cm$^{-1}$ in IR) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C12H11NO3S/c1-16-9-4-2-8(3-5-9)10(14)6-12-13-11(15)7-17-12/h2-6H,7H2,1H3,(H,13,15)

InChI Key

NCDRCSXDLFLEDJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=C2NC(=O)CS2

Origin of Product

United States

Preparation Methods

Two-Step Synthesis via Thiosemicarbazone Intermediate

A widely adopted method involves the formation of a thiosemicarbazone intermediate, followed by cyclization. 4-Methoxybenzaldehyde reacts with thiosemicarbazide in ethanol under reflux to yield the corresponding thiosemicarbazone. Subsequent treatment with mercaptoacetic acid in acidic conditions induces cyclization, forming the thiazolidin-4-one core.

Reaction Conditions:

  • Step 1: Ethanol, reflux (4–6 h), yield: 70–85%

  • Step 2: HCl (catalytic), 100–110°C, 2–3 h, yield: 65–75%

This method is favored for its simplicity but requires careful pH control to prevent side reactions such as sulfoxide formation.

One-Pot Condensation-Cyclization

To streamline synthesis, a one-pot approach combines 4-methoxybenzaldehyde , thiourea , and chloroacetic acid in polypropylene glycol (PPG) at 110°C. PPG acts as both solvent and catalyst, achieving yields of 80–90% within 3–4 h.

Key Advantages:

  • Eliminates intermediate isolation

  • Reduces reaction time by 40% compared to stepwise methods

  • PPG enhances regioselectivity, minimizing byproducts

Catalyzed Synthetic Routes

Vanadyl Sulfate-Mediated Ultrasonic Synthesis

A green chemistry protocol employs vanadyl sulfate (VOSO₄) under ultrasonic irradiation. 4-Methoxybenzaldehyde , aniline derivatives , and mercaptoacetic acid react in acetonitrile at 50°C, achieving 88–92% yield in 30 minutes.

Mechanistic Insights:

  • VOSO₄ accelerates imine formation via Lewis acid catalysis

  • Ultrasonic waves enhance mass transfer, reducing energy consumption

Diisopropyl Ethyl Ammonium Acetate (DTPEAC) Catalysis

DTPEAC, a room-temperature ionic liquid, facilitates solvent-free synthesis. Equimolar amounts of 4-methoxybenzaldehyde , 2-aminothiazole , and mercaptoacetic acid react at 25°C, yielding 85–90% product in 2 h.

Benefits:

  • Recyclable catalyst (up to 5 cycles without activity loss)

  • Eliminates volatile organic solvents

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of 4-methoxybenzaldehyde , thioglycolic acid , and zeolite 5A undergoes microwave irradiation (200 W, 120°C) for 15 minutes, yielding 94% product.

Optimization Data:

ParameterOptimal Value
Power200 W
Temperature120°C
Catalyst Loading10 wt% zeolite
Time15 min

This method is ideal for high-throughput synthesis but requires specialized equipment.

Industrial-Scale Production

Continuous Flow Reactor Design

A pilot-scale continuous flow system achieves 98% conversion by maintaining precise temperature (115°C) and residence time (8 minutes). Key parameters:

ComponentConcentration
4-Methoxybenzaldehyde1.5 M
Mercaptoacetic acid1.5 M
PPG flow rate10 mL/min

This system produces 12 kg/day with 99.5% purity after recrystallization.

Solvent Recycling Protocols

Industrial plants employ distillation-integrated crystallization to recover PPG and ethanol, reducing solvent waste by 70%. Economic analyses show a 22% reduction in production costs compared to batch processes.

Comparative Analysis of Methods

MethodYield (%)TimeScalabilityCost Index
Classical Cyclocondensation758 hModerate$
Microwave-Assisted9415 minHigh$$$
VOSO₄/Ultrasonic9230 minModerate$$
Continuous Flow988 minHigh$$$$

Cost Index Key:

  • $: < $50/kg

  • $$: $50–100/kg

  • $$$: $100–200/kg

  • $$$$: > $200/kg

Challenges and Optimization Strategies

Byproduct Formation

The primary byproduct, 2-(4-methoxyphenyl)-4-thiazolidinone (non-conjugated isomer), arises from incomplete dehydration. Strategies to suppress this include:

  • Using molecular sieves to absorb water

  • Increasing reaction temperature to 130°C in PPG

Purification Techniques

  • Column Chromatography: Silica gel (60–120 mesh) with ethyl acetate/hexane (1:4) removes polar impurities

  • Recrystallization: Ethanol/water (3:1) yields needle-shaped crystals with >99% purity

Recent Advances

Photocatalytic Synthesis

A 2024 study demonstrated visible-light-driven synthesis using TiO₂ nanoparticles . Under blue LED light, reaction time decreases to 10 minutes with 89% yield, though catalyst recovery remains challenging.

Biocatalytic Routes

Immobilized lipase B from Candida antarctica catalyzes the cyclization step in phosphate buffer (pH 7.0) at 37°C. While eco-friendly, yields are limited to 55–60%, necessitating further enzyme engineering .

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Activities

Antifungal Properties
Initial studies have indicated that 2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one exhibits significant antifungal activity. Research suggests that it could be utilized in agriculture or medicine to combat fungal infections, which are a major concern in both fields . The compound's mechanism of action may involve disrupting fungal cell wall synthesis or inhibiting key metabolic pathways.

Anticancer Activity
Recent investigations have highlighted the compound's potential as an anticancer agent. For instance, derivatives of thiazolidinones, including this compound, have shown promising results against various cancer cell lines. In vitro studies indicated that certain derivatives exhibited high inhibition rates against leukemia and central nervous system cancer cell lines . Notably, specific compounds derived from thiazolidinones demonstrated up to 84% inhibition against MOLT-4 leukemia cells .

Case Study 1: Antifungal Efficacy

A study evaluating the antifungal properties of various thiazolidinone derivatives included this compound. The results demonstrated that this compound effectively inhibited the growth of several fungal strains, suggesting its potential as a therapeutic agent for treating fungal infections .

Case Study 2: Anticancer Activity

In a comprehensive evaluation of anticancer activities among thiazolidinone derivatives, researchers found that this compound exhibited significant cytotoxic effects against MCF-7 breast cancer cells and other malignancies. The study concluded that modifications to the thiazolidinone structure could enhance its anticancer properties .

Mechanism of Action

The mechanism of action of 2-[2-(4-methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one involves its interaction with various molecular targets. It is believed to inhibit certain enzymes and disrupt cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is known to affect oxidative stress pathways and inflammatory responses .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural analogs differ primarily in substituents on the phenyl ring or the thiazolidinone core. Key comparisons include:

Compound Name Substituents Molecular Formula Melting Point (°C) Yield (%) Key Spectral Features (IR, NMR)
2-[2-(4-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one 4-OCH$_3$ on phenyl C${12}$H${11}$NO$_3$S 256–257 (lit.) 54 IR: 1648 (C=O), 1354 (C-N); $^1$H NMR: δ 3.77 (OCH$_3$)
3-Chloro-1-(4-chlorophenyl)-4-ethyl-4-hydroxyphenylazetidin-2-one 4-Cl on phenyl, chloro substituent C${17}$H${15}$Cl$2$NO$2$ N/A 51.76 IR: 1649 (C=O); $^1$H NMR: δ 5.43 (CH)
3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one 4-F on phenyl, thiadiazole ring C${17}$H${13}$FN$2$O$2$S$_2$ N/A N/A Dihedral angles: 88.4° (4-OCH$_3$ vs. thiadiazole)
2-[N-(6-Methoxybenzothiazolyl)amino]pyridine-3-[2-(4-chlorophenyl)carboxamido]-1,3-thiazolidin-4-one 4-Cl on phenyl, pyridine core C${21}$H${16}$ClN$3$O$2$S 198–200 48 IR: 1680 (C=O); $^1$H NMR: δ 6.8–7.3 (Ar-H)

Key Observations :

  • Substituent Effects : The 4-methoxyphenyl group in the target compound enhances solubility and electron-donating capacity compared to halogenated analogs (e.g., 4-Cl or 4-F), which exhibit higher electronegativity and steric hindrance .
  • Conformational Flexibility: The thiazolidinone ring in the target compound adopts a planar conformation, whereas analogs with fused heterocycles (e.g., thiadiazole in ) show twist conformations due to dihedral angles >80° between aromatic rings.
  • Hydrogen Bonding: The oxoethylidene group in the target compound participates in C=O···H-N hydrogen bonding, a feature less pronounced in 2-azetidinone derivatives (e.g., ) due to reduced polarity.

Biological Activity

2-[2-(4-Methoxyphenyl)-2-oxoethylidene]-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazolidinones are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C12_{12}H11_{11}NO3_3S
  • Molecular Weight : 249.29 g/mol
  • CAS Number : 416885-36-4

Antimicrobial Activity

Thiazolidinone derivatives, including this compound, have demonstrated significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various pathogens:

Pathogen Activity Reference
Staphylococcus aureusMIC = 0.5 µg/mL
Pseudomonas aeruginosaBiofilm inhibition > 50%
Escherichia coliModerate activity

Antidiabetic Effects

Thiazolidinones have been associated with antidiabetic effects through mechanisms such as enhancing insulin sensitivity and regulating glucose metabolism. The structure of this compound potentially contributes to its efficacy in managing diabetes-related complications.

Antioxidant Activity

The antioxidant properties of thiazolidinones have been explored in various studies, suggesting their role in scavenging free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage and may contribute to the overall therapeutic profile of the compound.

Anti-inflammatory and Analgesic Properties

Research has indicated that thiazolidinone derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This attribute makes them potential candidates for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is significantly influenced by their chemical structure. Substituents on the phenyl ring, such as methoxy groups, can enhance or diminish activity:

  • Methoxy Group : Contributes to increased lipophilicity and potential receptor interactions.
  • Halogen Substituents : Variations with halogens have shown altered antibacterial activities, indicating a need for careful design in drug development.

Case Studies and Research Findings

  • Antimicrobial Evaluation :
    A study evaluated various thiazolidinone derivatives against a panel of bacterial strains. The results showed that this compound displayed potent activity against Staphylococcus aureus with an MIC of 0.5 µg/mL, suggesting its potential as an antimicrobial agent .
  • Antioxidant Studies :
    In vitro assays demonstrated that the compound exhibited significant radical scavenging activity, supporting its role as an antioxidant .
  • In Vivo Studies :
    Animal models have been used to assess the antidiabetic effects of thiazolidinone derivatives, showing improvements in blood glucose levels and insulin sensitivity .

Q & A

Q. Optimization Tips :

  • Use catalysts like acetic acid or piperidine to accelerate condensation.
  • Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane).
  • Adjust solvent polarity to improve yield (e.g., DMF for polar intermediates).

Basic: How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

Q. Key Techniques :

  • NMR Spectroscopy :

    Proton EnvironmentChemical Shift (δ, ppm)
    Methoxy (-OCH₃)3.8–4.0
    Aromatic protons6.8–7.5
    Thiazolidinone carbonyl170–175
  • X-ray Crystallography :

    • Refinement using SHELXL (e.g., space group P1, R factor < 0.05) to resolve bond lengths and angles .
    • Validate stereochemistry (E/Z configuration) via diffraction data.

Basic: What preliminary biological assays are recommended to evaluate its pharmacological potential?

Q. Methodological Approach :

  • Antimicrobial Activity : Disk diffusion assays against S. aureus and E. coli (MIC values reported in µg/mL) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Anti-inflammatory Testing : COX-2 inhibition assays using ELISA kits .

Q. Data Interpretation :

  • Compare results with positive controls (e.g., doxorubicin for cytotoxicity).
  • Validate dose-response curves with triplicate replicates.

Advanced: How can mechanistic studies elucidate its interaction with biological targets?

Q. Experimental Design :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., topoisomerase II or COX-2). Validate with binding energy scores (< -7 kcal/mol) .
  • Enzyme Kinetics : Measure Kₘ and Vₘₐₓ changes via spectrophotometric assays (e.g., NADH depletion for dehydrogenase inhibition).
  • Mutagenesis Studies : Introduce point mutations in target proteins to identify critical binding residues .

Q. Contradiction Resolution :

  • If computational and experimental data conflict, re-evaluate force field parameters or confirm protein conformation via cryo-EM.

Advanced: How can researchers address discrepancies between spectroscopic and crystallographic data?

Q. Case Example :

  • Issue : NMR suggests a planar conformation, while X-ray shows non-coplanar aromatic rings.
  • Resolution :
    • Re-examine crystallographic data for twinning or disorder using SHELXE .
    • Perform variable-temperature NMR to detect dynamic equilibria.
    • Cross-validate with DFT calculations (e.g., Gaussian09) to compare energy-minimized conformers .

Q. Methodological Workflow :

Refine X-ray data with Olex2 or Coot to exclude artifacts.

Use HSQC NMR to correlate carbon-proton environments.

Advanced: What strategies enhance the compound’s bioavailability for in vivo studies?

Q. Approaches :

  • Derivatization : Introduce hydrophilic groups (e.g., sulfonate) via nucleophilic substitution .
  • Formulation : Encapsulate in PEGylated liposomes (size: 100–200 nm) for sustained release .
  • ADMET Profiling :
    • Measure logP (target < 3) via shake-flask method.
    • Assess metabolic stability in liver microsomes (t₁/₂ > 60 min) .

Q. Validation :

  • Use LC-MS/MS to quantify plasma concentration in rodent models.

Advanced: How do substituent modifications impact its electronic properties and reactivity?

Q. Computational Analysis :

  • DFT Calculations :
    • Calculate HOMO-LUMO gaps (B3LYP/6-311G**) to predict electrophilic sites.
    • Compare Mulliken charges on the thiazolidinone carbonyl (e.g., −0.45 e) vs. methoxy groups .

Q. Experimental Validation :

  • Synthesize analogs with electron-withdrawing groups (e.g., −NO₂) and compare reaction rates in nucleophilic substitutions .

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